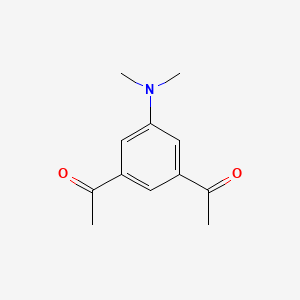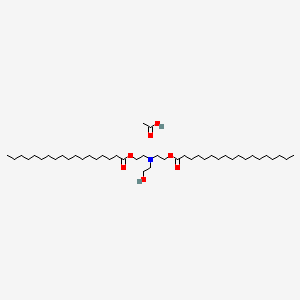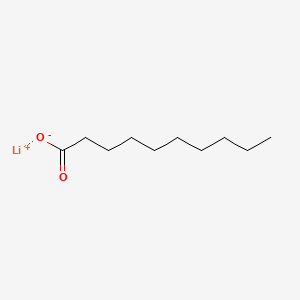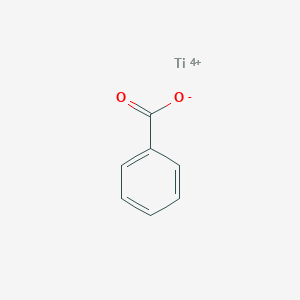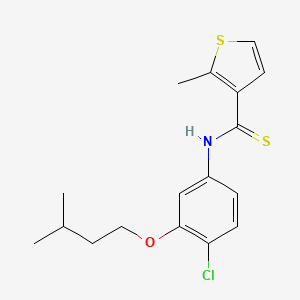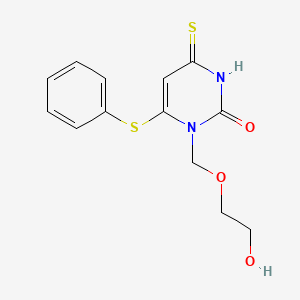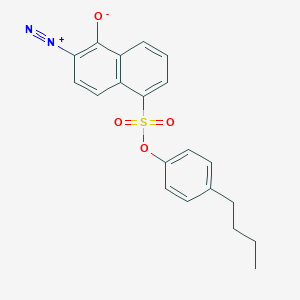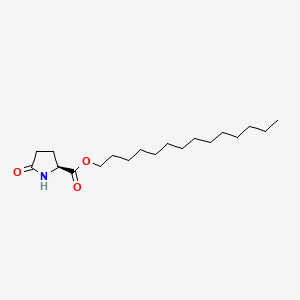
Tetradecyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C19H35NO3. It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetradecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of Tetradecyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed to release 5-oxo-L-proline, which then participates in various metabolic pathways. The compound may also interact with cell membranes, influencing their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-L-proline: A precursor to Tetradecyl 5-oxo-L-prolinate, known for its role in the γ-glutamyl cycle.
Tetradecyl sulfate: Another ester compound with surfactant properties.
L-proline esters: A class of compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and an esterified amino acid. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
37673-27-1 |
|---|---|
Molekularformel |
C19H35NO3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
tetradecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-19(22)17-14-15-18(21)20-17/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI-Schlüssel |
PMWMXMYOKCFDIB-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


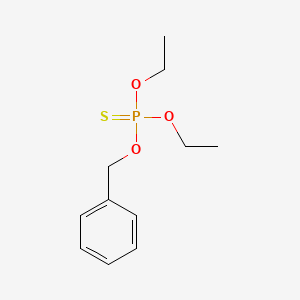
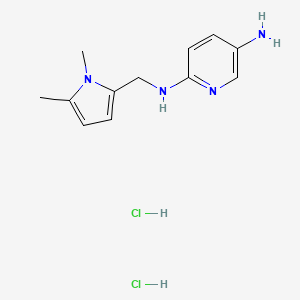
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
